molecular formula C8H12ClN3 B12961826 5-Chloro-N2-isopropylpyridine-2,3-diamine

5-Chloro-N2-isopropylpyridine-2,3-diamine

Cat. No.: B12961826
M. Wt: 185.65 g/mol
InChI Key: IBZDHCDEJDAQQQ-UHFFFAOYSA-N
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Description

5-Chloro-N2-isopropylpyridine-2,3-diamine is a chemical compound that belongs to the class of substituted pyridines It features a pyridine ring substituted with a chlorine atom at the 5-position and an isopropyl group at the N2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N2-isopropylpyridine-2,3-diamine typically involves the chlorination of 2-aminopyridine followed by subsequent reactions to introduce the isopropyl group. One common method involves the following steps:

Industrial Production Methods

Industrial production methods for this compound typically follow similar synthetic routes but are optimized for large-scale production. These methods may involve the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N2-isopropylpyridine-2,3-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can be used to modify the functional groups on the pyridine ring.

    Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Sodium borohydride and hydrogen gas with palladium catalysts are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with modified functional groups.

    Substitution: Substituted pyridines with various nucleophiles replacing the chlorine atom.

Mechanism of Action

The mechanism of action of 5-Chloro-N2-isopropylpyridine-2,3-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it has been shown to inhibit aldose reductase, an enzyme involved in the polyol pathway, which is implicated in diabetic complications .

Comparison with Similar Compounds

Similar Compounds

    5-Chloropyridine-2,3-diamine: A similar compound with a chlorine atom at the 5-position but without the isopropyl group.

    2-Amino-5-chloropyridine: Another related compound with an amino group at the 2-position and a chlorine atom at the 5-position.

Uniqueness

5-Chloro-N2-isopropylpyridine-2,3-diamine is unique due to the presence of both the isopropyl group at the N2 position and the chlorine atom at the 5-position. This combination of substituents imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C8H12ClN3

Molecular Weight

185.65 g/mol

IUPAC Name

5-chloro-2-N-propan-2-ylpyridine-2,3-diamine

InChI

InChI=1S/C8H12ClN3/c1-5(2)12-8-7(10)3-6(9)4-11-8/h3-5H,10H2,1-2H3,(H,11,12)

InChI Key

IBZDHCDEJDAQQQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=C(C=C(C=N1)Cl)N

Origin of Product

United States

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